ENS-163 phosphate

Muscarinic Receptor Pharmacology Functional Selectivity Alzheimer's Disease

Researchers attempting to dissect muscarinic signaling often face conflicting results when using non-selective agonists like pilocarpine or pure M1 agonists. ENS-163 phosphate solves this by providing a validated dual-action profile-M1/M3 partial agonism combined with M2 antagonism-enabling clean dissection of M1-mediated synaptic plasticity pathways. - Validated to enhance hippocampal LTP (1-10 µM), serving as a reliable positive control for synaptic plasticity assays. - Robust in vivo PD signature: reduces brain ACh levels and increases low-frequency EEG energy. - Proven stimulator of PI hydrolysis, distinguishing it from other putative 'M1 agonists' that lack this activity.

Molecular Formula C11H19N2O5PS
Molecular Weight 322.32 g/mol
CAS No. 117707-51-4
Cat. No. B1662751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameENS-163 phosphate
CAS117707-51-4
Molecular FormulaC11H19N2O5PS
Molecular Weight322.32 g/mol
Structural Identifiers
SMILESCCC1C(CSC1=O)CC2=CN=CN2C.OP(=O)(O)O
InChIInChI=1S/C11H16N2OS.H3O4P/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;1-5(2,3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H3,1,2,3,4)/t8-,10-;/m0./s1
InChIKeyPSRPKRDUWXFVQS-GNAZCLTHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ENS-163 Phosphate: Dual M1 Agonist / M2 Antagonist


ENS-163 phosphate (CAS 117707-51-4), also known as Thiopilocarpine phosphate or SDZ ENS 163, is a small-molecule thiolactone analogue of the naturally occurring alkaloid pilocarpine [1][2]. This synthetic compound is a non-selective muscarinic acetylcholine receptor (mAChR) agonist that binds to M1 and M3 receptor subtypes [3], and it also exhibits a unique M2 receptor antagonistic activity [2][4]. This distinct dual-action profile was investigated as a potential cognitive enhancer for Alzheimer's disease, and the compound successfully advanced through Phase 1 clinical trials before its development was ultimately discontinued [5].

Dual M1 agonist / M2 antagonist profile for mAChR functional selectivity studies
Enables investigation of M2 antagonism effects on cholinergic transmission
Research-use-only tool compound from a discontinued Phase 1 program

ENS-163 Phosphate: Why Generic Substitution Fails


The term 'M1 agonist' encompasses a class of compounds with a wide spectrum of functional selectivity and signaling bias. Simply substituting ENS-163 phosphate with another 'M1 agonist' like xanomeline, milameline, or even the parent compound pilocarpine introduces a high risk of experimental failure, as each has a distinct molecular fingerprint. ENS-163 phosphate is uniquely characterized as a M1/M3 partial agonist and M2 antagonist [1][2], whereas compounds like xanomeline are known functional agonists [3], and others like SKB 202026 can act as antagonists at certain PI-coupled receptors [3]. These mechanistic differences directly translate into divergent in vivo profiles; for example, while both xanomeline and thiopilocarpine effectively stimulate phosphoinositide (PI) hydrolysis, other putative m1 agonists like milameline do not [3]. The evidence below demonstrates that these are not interchangeable research tools.

!
Other M1 agonists lack M2 antagonist activity, potentially shifting functional response
!
PI hydrolysis activation is not shared by milameline, WAL 2014, or SKB 202026, altering signaling readouts
!
In vivo cholinergic effects and LTP enhancement may not replicate with generic M1 agonists

ENS-163 Phosphate: Comparative Pharmacology vs. M1 Analogs


M1/M3/M2 Functional Selectivity Profile

ENS-163 phosphate exhibits a defined functional profile across M1, M2, and M3 receptors that differs from other muscarinic agonists. In rat superior cervical ganglion (M1 model), it acts as a full agonist with an efficacy of 128% relative to carbachol (pD2=6.5) [1]. Conversely, in rat left atria (M2 model), it is a very weak partial agonist (14% efficacy) and competitively antagonizes carbachol (pA2=5.8) [1]. At M3 receptors in guinea pig ileum, it acts as a partial agonist (72% efficacy, pD2=5.3) [1]. This contrasts with the non-selective agonist pilocarpine and is a key differentiator from compounds that are pure M1 agonists.

M1/M3/M2 Functional Selectivity
Head-to-head
M1: 128% efficacy vs carbachol; M2: 14% efficacy, pA2=5.8 antagonist; M3: 72% efficacy, pD2=5.3
Supports mAChR functional selectivity profiling
In vitro isolated tissue assays
Muscarinic Receptor Pharmacology Functional Selectivity Alzheimer's Disease

M1-Mediated Hippocampal LTP Enhancement

In a direct assay of synaptic plasticity, ENS-163 phosphate (2 µM) significantly enhanced the induction of long-term potentiation (LTP) in rat hippocampal slices [1]. Following theta-burst stimulation, untreated slices receiving 8 trains showed a 27% potentiation of excitatory postsynaptic potential (epsp) amplitude. In slices pre-treated with ENS-163, the same 8-train stimulation protocol induced a 62% potentiation, a 2.3-fold increase [1]. This effect was completely blocked by the M1-selective antagonist pirenzepine but not by the M2-selective antagonist AF-DX 116, confirming M1 receptor mediation [1].

M1-Mediated LTP Facilitation
Head-to-head
LTP increased ~2.3-fold (62% vs 27% epsp amplitude) with ENS-163 (2 µM)
Reports LTP enhancement in hippocampal slices
M1-mediated, pirenzepine-sensitive
Synaptic Plasticity Long-Term Potentiation (LTP) Hippocampus

Acetylcholine Turnover and EEG Modulation In Vivo

ENS-163 phosphate's unique dual action translates into measurable in vivo pharmacodynamic effects. Oral administration of ENS-163 (3-10 µmol/kg) in rats significantly reduced brain acetylcholine (ACh) levels [1]. Reduced tissue levels of a neurotransmitter are a classic indicator of increased turnover (i.e., enhanced release and subsequent metabolism). Furthermore, intraperitoneal administration (0.3-30 µmol/kg) dose-dependently increased the energy of the low-frequency band (2-5 Hz) in rat hippocampal EEG, a pattern associated with cognitive processing [1].

ACh Turnover & EEG In Vivo
Reported
Reduced brain ACh levels & increased hippocampal low-frequency EEG energy (2-5 Hz)
Indicates increased cholinergic transmission in vivo
Rat in vivo dosing: 3-30 µmol/kg
Acetylcholine Turnover Electroencephalography (EEG) In Vivo Neurochemistry

PI Hydrolysis: Divergent Activity Among M1 Agonists

A comparative in vivo study of muscarinic agents showed that not all 'M1 agonists' are functionally equivalent. Administration of thiopilocarpine (ENS-163) effectively stimulated phosphoinositide (PI) hydrolysis in mice, a key intracellular signaling pathway for M1 receptors [1]. In stark contrast, other putative M1 agonists like milameline, WAL 2014, and SKB 202026 did not significantly alter PI hydrolysis, with the latter two even inhibiting agonist-induced stimulation [1]. This study demonstrates that despite sharing the 'M1 agonist' label, these compounds have profoundly different functional activities at the signaling level.

PI Hydrolysis Divergence
Head-to-head
ENS-163 stimulates PI hydrolysis; milameline, WAL 2014, SKB 202026 did not
Highlights functional divergence among M1 agonists
In vivo mouse assay
Phosphoinositide (PI) Hydrolysis Signal Transduction Comparative Pharmacology

Phase 1 Clinical Cholinomimetic Activity

The central nervous system activity of ENS-163 phosphate was evaluated in a Phase 1 clinical trial using a scopolamine-induced cognitive impairment model in healthy men [1]. Oral administration of 50 mg of ENS-163 (SDZ ENS-163) demonstrated clear cholinomimetic activity by significantly increasing salivation and heart rate compared to placebo [1]. However, this 50 mg dose was insufficient to reverse the cognitive impairment induced by 0.4 mg of intravenous scopolamine, as assessed by the Computerized Neuropsychological Test Battery (CNTB) [1]. This provides human-level evidence of the compound's ability to engage peripheral and central muscarinic systems at an oral dose of 50 mg.

Phase 1 Cholinomimetic Activity
Reported
50 mg oral increased salivation & heart rate vs placebo; did not reverse scopolamine-induced cognitive impairment
Human PD endpoint context; research reference only
Discontinued Phase 1; n=18 healthy men
Clinical Pharmacology Cognition Cholinomimetic

ENS-163 Phosphate: Research & Industrial Applications


Functional Selectivity & Biased Signaling Studies

ENS-163 phosphate is a critical tool for studying functional selectivity at mAChRs. Its unique dual-action as an M1/M3 partial agonist and an M2 antagonist [1] allows researchers to dissect signaling pathways that are obscured by non-selective agonists like pilocarpine or pure M1 agonists. It is particularly useful for studying how M2 antagonism can enhance the net effect of M1 agonism on cholinergic transmission and synaptic plasticity [2].

M1 Receptor Role in Synaptic Plasticity & Memory

The compound's robust and quantifiable enhancement of hippocampal LTP [1] makes it an essential reference standard for in vitro and ex vivo studies of synaptic plasticity. Researchers can use ENS-163 phosphate to establish a positive control for M1-mediated facilitation of LTP in their own experimental systems (e.g., transgenic models, drug screens) before testing novel compounds or genetic manipulations.

In Vivo Cholinergic Modulation & EEG Biomarkers

ENS-163 phosphate's established in vivo profile—reducing brain ACh levels (indicative of increased turnover) and increasing low-frequency EEG energy [1]—provides a validated pharmacodynamic (PD) signature. Researchers can utilize this compound as a reference tool to calibrate assays measuring cholinergic tone or EEG changes in rodent models, facilitating the discovery and characterization of new cholinergic modulators [2].

Comparative M1 Agonist PI Hydrolysis Assays

For studies focused on the M1 receptor's primary Gq/11-coupled signaling pathway, ENS-163 phosphate is a proven positive control for stimulating in vivo phosphoinositide (PI) hydrolysis [1]. Its ability to activate this pathway distinguishes it from several other compounds historically termed 'M1 agonists' [1], making it a vital standard for any research aiming to correlate M1 activation with downstream PI signaling and cognitive effects.

Application
Selection Property
Validation Focus
mAChR functional selectivity studies
M1 partial agonism / M2 antagonism profile
Receptor-subtype functional assay response
Synaptic plasticity research
LTP facilitation by M1 activation
Hippocampal slice electrophysiology endpoints
Cholinergic tone modulation studies
In vivo ACh turnover & EEG modulation
Neurochemical and EEG PD endpoints
PI-coupled M1 signaling pathway research
PI hydrolysis activation among M1 agonists
In vivo PI hydrolysis assay response

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